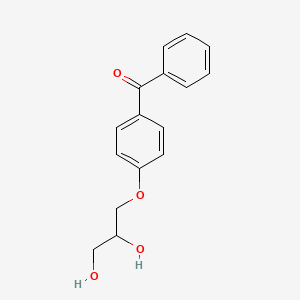
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone
Vue d'ensemble
Description
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a glycerol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone typically involves the esterification of glycerol with 4-benzoylbenzoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glycerol backbone can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoylbenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoylphenyl glycerol derivatives.
Applications De Recherche Scientifique
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The glycerol backbone can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Benzophenone: Shares the benzoyl group but lacks the glycerol backbone.
Glycerol: Lacks the benzoylphenyl group but shares the glycerol backbone.
4-Benzoylbenzoic Acid: Shares the benzoylphenyl group but lacks the glycerol backbone.
Uniqueness: (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone is unique due to the combination of the benzoylphenyl group and the glycerol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components.
Propriétés
Formule moléculaire |
C16H16O4 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
[4-(2,3-dihydroxypropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O4/c17-10-14(18)11-20-15-8-6-13(7-9-15)16(19)12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2 |
Clé InChI |
VVJYBNKHWPNIJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CO)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
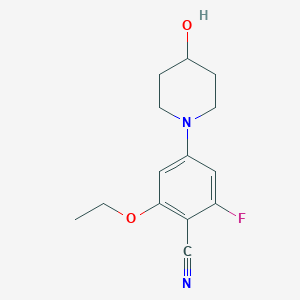
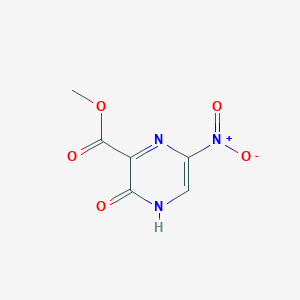
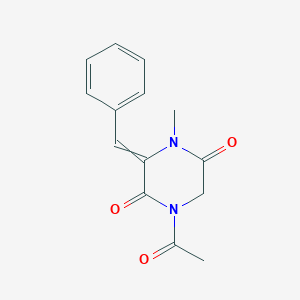
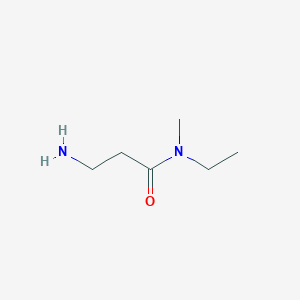
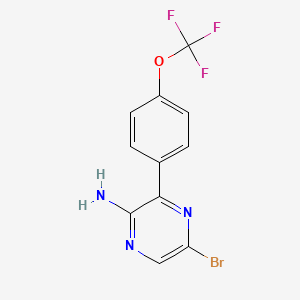

![Methyl-3-bromothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B8493112.png)

![1-Benzyl-3-[4-(4-ethoxyphenyl)-4-methylpent-1-en-1-yl]benzene](/img/structure/B8493127.png)
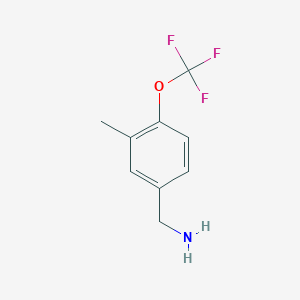
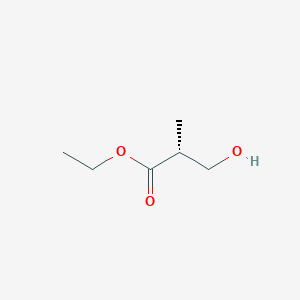
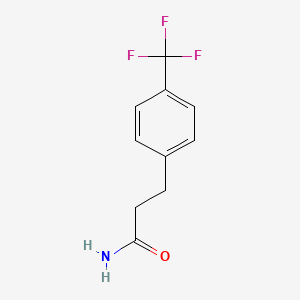
![5-carboxyspiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one](/img/structure/B8493161.png)
![(+)-7,7-Dimethyl-2-aza-spiro[4.4]nonan-3-one](/img/structure/B8493169.png)
